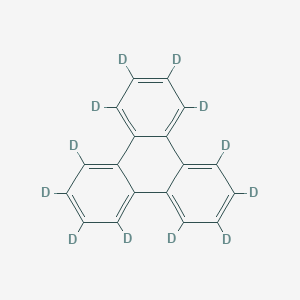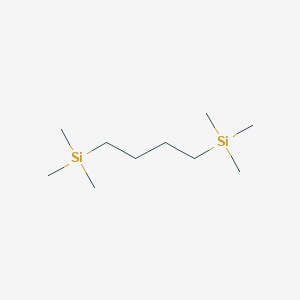
Trimethyl(4-trimethylsilylbutyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(4-trimethylsilylbutyl)silane is a silane compound that has gained attention in the scientific community due to its potential application in various fields of research. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 236.5 g/mol.
作用機序
The mechanism of action of trimethyl(4-trimethylsilylbutyl)silane is not well understood, but it is believed to act as a reducing agent in certain reactions. It has been shown to reduce metal ions to their corresponding metal nanoparticles and to reduce organic compounds to their corresponding alcohols. It is also believed to act as a stabilizer for the synthesis of metal nanoparticles by preventing their aggregation and promoting their uniform dispersion.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of trimethyl(4-trimethylsilylbutyl)silane. However, it is considered to be a relatively non-toxic compound and has been used in various applications without any reported adverse effects.
実験室実験の利点と制限
Trimethyl(4-trimethylsilylbutyl)silane has several advantages for use in lab experiments, including its high reactivity, low toxicity, and compatibility with a wide range of solvents. However, it also has some limitations, including its high cost and the need for specialized equipment for its synthesis.
将来の方向性
There are several future directions for the use of trimethyl(4-trimethylsilylbutyl)silane in scientific research. One potential application is in the development of new materials for optoelectronic devices, such as solar cells and light-emitting diodes. It may also be used as a reducing agent in the synthesis of other nanoparticles and as a stabilizer for the synthesis of metal nanoparticles. Additionally, further research is needed to better understand the mechanism of action of trimethyl(4-trimethylsilylbutyl)silane and to explore its potential use in other areas of research.
合成法
Trimethyl(4-trimethylsilylbutyl)silane can be synthesized through various methods, including the reaction of 4-trimethylsilylbutylmagnesium chloride with silicon tetrachloride, the reaction of 4-trimethylsilylbutyl lithium with silicon tetrachloride, and the reaction of 4-trimethylsilylbutyl chloride with lithium aluminum hydride followed by the reaction with silicon tetrachloride. The most commonly used method is the reaction of 4-trimethylsilylbutyl lithium with silicon tetrachloride, which yields a high yield of trimethyl(4-trimethylsilylbutyl)silane.
科学的研究の応用
Trimethyl(4-trimethylsilylbutyl)silane has been used in various scientific research applications, including as a reagent in organic synthesis, as a precursor in the preparation of silicon-based materials, and as a coating for surfaces to improve their hydrophobicity. It has also been used as a reducing agent in the synthesis of nanoparticles and as a stabilizer for the synthesis of metal nanoparticles. In addition, trimethyl(4-trimethylsilylbutyl)silane has been used in the development of new materials for optoelectronic devices and as a dopant in the fabrication of silicon-based solar cells.
特性
CAS番号 |
18001-81-5 |
|---|---|
製品名 |
Trimethyl(4-trimethylsilylbutyl)silane |
分子式 |
C10H26Si2 |
分子量 |
202.48 g/mol |
IUPAC名 |
trimethyl(4-trimethylsilylbutyl)silane |
InChI |
InChI=1S/C10H26Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-10H2,1-6H3 |
InChIキー |
YCHWNWBSLGONGF-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCCC[Si](C)(C)C |
正規SMILES |
C[Si](C)(C)CCCC[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



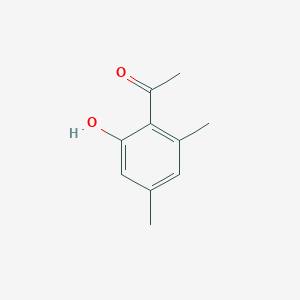
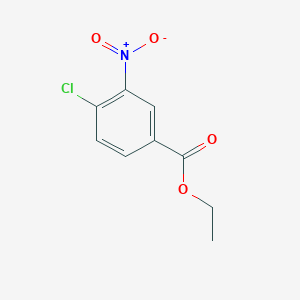
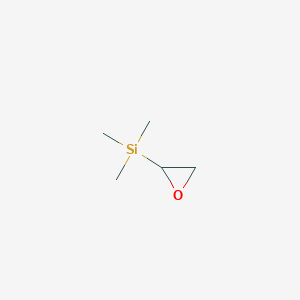
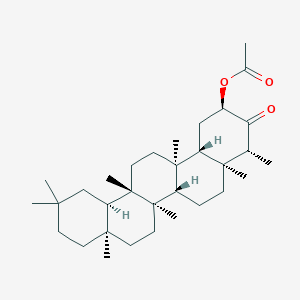
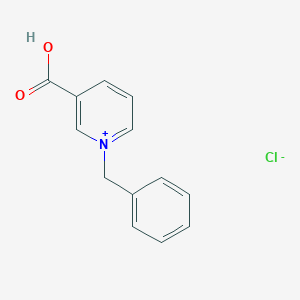
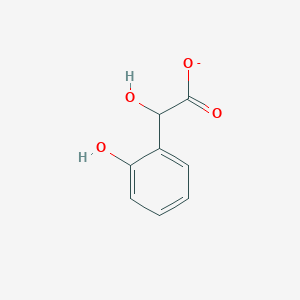
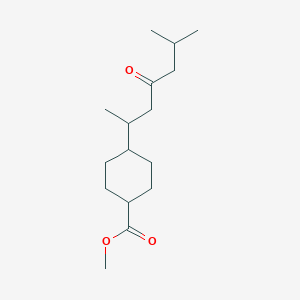
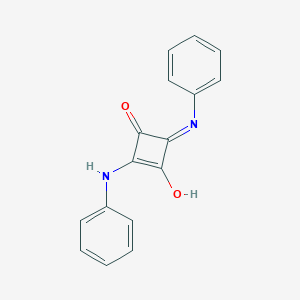
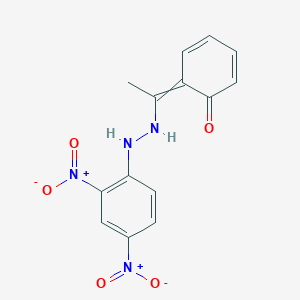
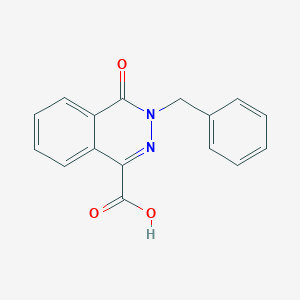
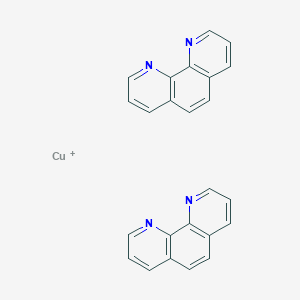
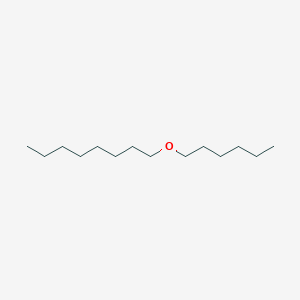
![2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one](/img/structure/B100178.png)
